molecular formula C15H9ClF3N3OS B4428138 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide

Cat. No. B4428138
M. Wt: 371.8 g/mol
InChI Key: DGSMNDMMWZQHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a small molecule that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide binds to the kappa-opioid receptor and blocks its activation by endogenous ligands such as dynorphins. This results in a decrease in the activity of the receptor and a reduction in its downstream signaling pathways. This compound has been found to have a high affinity for the kappa-opioid receptor and does not bind to other opioid receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain and stress responses in animal models and humans. This compound has also been found to have antidepressant-like effects and to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. This compound is also highly selective for the kappa-opioid receptor, which reduces the potential for off-target effects. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide. One area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and higher selectivity for the kappa-opioid receptor. Another area of interest is the investigation of the role of the kappa-opioid receptor in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, this compound can be used as a tool to study the function of the kappa-opioid receptor in various physiological processes.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the kappa-opioid receptor, which is involved in pain management, addiction, and stress response. This compound has been used in various studies to investigate the role of the kappa-opioid receptor in these processes.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyanopyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3OS/c16-11-4-3-10(15(17,18)19)6-12(11)22-13(23)8-24-14-9(7-20)2-1-5-21-14/h1-6H,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSMNDMMWZQHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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